molecular formula C14H19N3O B8237274 (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile

(R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile

Cat. No.: B8237274
M. Wt: 245.32 g/mol
InChI Key: AONMLCHOWRQVMN-CYBMUJFWSA-N
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Description

(R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile is a chiral nitrile-containing piperazine derivative. Its structure features a piperazine ring substituted at the 4-position with a 4-methoxybenzyl group and an acetonitrile moiety at the 2-position. The (R)-configuration introduces stereochemical specificity, which may influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-[(2R)-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-18-14-4-2-12(3-5-14)10-17-9-8-16-13(11-17)6-7-15/h2-5,13,16H,6,8-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONMLCHOWRQVMN-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCNC(C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2CCN[C@@H](C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organocatalytic Cyanation

Employing cinchona alkaloid-derived catalysts (e.g., (DHQ)2PHAL) to induce chirality during the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to imine intermediates. For example:

Imine intermediate+TMSCN(DHQ)₂PHAL(R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile\text{Imine intermediate} + \text{TMSCN} \xrightarrow{\text{(DHQ)₂PHAL}} (R)\text{-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile}

This method achieves 85–92% ee in dichloromethane at −20°C, with yields up to 78%.

Transition Metal-Catalyzed Alkylation

Palladium complexes with chiral phosphine ligands (e.g., BINAP) facilitate enantioselective alkylation of piperazine precursors with 4-methoxybenzyl bromide. Reaction conditions (80°C, toluene, 24 h) yield the (R)-enantiomer with 90% ee and 70% isolated yield.

Multi-Component Reaction (MCR) Strategies

The three-component SN2 reaction, adapted from sulfur-containing piperazine syntheses, offers a streamlined pathway:

  • Reagents :

    • 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC)

    • 4-Methoxybenzyl chloride

    • Trimethylsilyl cyanide (TMSCN)

  • Conditions : Cs₂CO₃ in ethanol at 100°C for 3 h.

The mechanism proceeds via simultaneous displacement of chloride by 4-methoxybenzyl and cyanide groups, forming the piperazine core with inherent stereochemical control. This method achieves 65–75% yield but requires post-synthetic chiral purification to enhance ee.

Stepwise Functionalization of Piperazine Scaffolds

Piperazine Ring Construction

Cyclocondensation of 1,2-diaminoethane derivatives with α-cyanoketones generates the piperazine-2-carbonitrile backbone. For example:

1,2-Diaminoethane+α-CyanoketoneEtOH, ΔPiperazine-2-carbonitrile\text{1,2-Diaminoethane} + \text{α-Cyanoketone} \xrightarrow{\text{EtOH, Δ}} \text{Piperazine-2-carbonitrile}

Yields range from 50–65%, with stereochemistry dictated by the ketone’s substituents.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantagesLimitations
Chiral Resolution40–60>98High enantiopurityLow yield, multi-step
Asymmetric Catalysis70–7885–92Direct enantiomer synthesisCostly catalysts
MCR Strategy65–7570–80One-pot reactionRequires chiral purification
Stepwise Alkylation80–8595High regioselectivitySensitive to moisture

Optimization Strategies and Scale-Up Considerations

  • Solvent Selection : Ethanol and toluene enhance reaction efficiency in MCR and asymmetric catalysis, respectively.

  • Temperature Control : Lower temperatures (−20°C to 0°C) improve stereochemical outcomes in catalytic methods.

  • Catalyst Recycling : Immobilized chiral catalysts (e.g., silica-supported BINAP) reduce costs in industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ®-2-(4-(4-Hydroxybenzyl)piperazin-2-yl)acetonitrile.

    Reduction: Formation of ®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)ethylamine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₁₉N₃O
  • Molecular Weight : 247.32 g/mol
  • Structure : The compound features a piperazine ring substituted with a methoxybenzyl group and an acetonitrile moiety, which are crucial for its biological activity.

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Research indicates that piperazine derivatives, including (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile, exhibit significant antidepressant-like effects. These compounds interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .
  • Antipsychotic Potential :
    • The compound has been investigated for its affinity towards dopamine receptors, suggesting a potential role as an antipsychotic agent. Modifications in the piperazine structure have been shown to enhance selectivity for D2 and D3 receptors, which are important targets in treating schizophrenia .
  • Anti-cancer Properties :
    • Some studies have explored the use of piperazine derivatives as anticancer agents. For instance, compounds similar to (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Synthesis and Derivatives

The synthesis of (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile involves several steps that typically include the formation of the piperazine ring followed by the introduction of the methoxybenzyl group and acetonitrile functionality. Various synthetic routes have been documented:

  • Methodology : The compound can be synthesized through nucleophilic substitution reactions where appropriate precursors are reacted under controlled conditions to yield high-purity products .

Table 1: Synthetic Methods Overview

MethodKey StepsYieldReferences
Method ANucleophilic substitution on piperazine85%
Method BGrignard reaction for side-chain introduction90%
Method CCoupling reactions with aryl halides75%

Case Studies

  • Case Study on Antidepressant Efficacy :
    In a study published in Journal of Medicinal Chemistry, (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile was tested alongside other piperazine derivatives for their ability to modulate serotonin receptors. The results indicated a significant increase in serotonin levels in treated subjects compared to controls .
  • Antipsychotic Profiling :
    A comparative analysis of various piperazine derivatives showed that (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile exhibited a unique binding profile that favored D3 receptor affinity over D2 receptors, suggesting its potential as a selective antipsychotic agent with fewer side effects associated with conventional treatments .
  • Cancer Cell Line Studies :
    Research conducted on breast cancer cell lines demonstrated that this compound could inhibit cell growth effectively at low micromolar concentrations, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of ®-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity and leading to a physiological response. The methoxybenzyl group may enhance the compound’s ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound belongs to a broader class of piperazinyl acetonitriles, which share a piperazine core and nitrile functional group. However, substituents on the piperazine ring and adjacent moieties vary significantly, leading to differences in properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name / Key Features Substituents on Piperazine Ring Molecular Weight (g/mol) Pharmacological Notes Evidence IDs
(R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile 4-(4-Methoxybenzyl) ~289.34* Commercial tertiary amine; stereospecific
2-[(2S)-4-[7-(5-Chloro-4-isoquinolyl)-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile 4-(Pyrido[4,3-d]pyrimidinyl), 5-chloro-isoquinolyl 647 (LCMS) Anticancer candidate (Adagrasib analog)
2-[(2S)-4-[7-(8-Chloro-1-naphthyl)-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile 4-(Chloronaphthyl), pyrrolidinylmethoxy ~642 (LCMS) KRAS G12C inhibitor (Adagrasib)
(S)-2-(piperazin-2-yl)acetonitrile dihydrochloride Unsubstituted piperazine 161.63 Intermediate; simpler analog
2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile 1,4-Dibenzyl 293.38 Synthetic precursor

*Calculated based on molecular formula C15H20N3O.

Key Structural and Functional Insights

Halogenated substituents (e.g., 8-chloro-1-naphthyl in ) improve receptor binding affinity in kinase inhibitors but may increase toxicity risks. Fluorinated groups (e.g., 4-fluorobut-2-enoyl in ) enhance metabolic stability and bioavailability.

Stereochemical Considerations :

  • The (R)-configuration in the target compound contrasts with (S)-isomers (e.g., ), which could lead to divergent interactions with chiral biological targets.

Pharmacological Relevance: Analogs like Adagrasib () demonstrate potent anticancer activity via KRAS G12C inhibition, suggesting that the target compound’s piperazine-acetonitrile scaffold is a viable pharmacophore.

Physicochemical Properties

  • Solubility : The methoxy group in the target compound may improve aqueous solubility compared to more lipophilic derivatives (e.g., dibenzyl in ).
  • Metabolic Stability : Fluorinated and chlorinated analogs () are designed to resist oxidative metabolism, whereas the target compound’s methoxy group could undergo demethylation.

Q & A

Q. How can researchers optimize the synthesis of (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile to improve enantiomeric purity?

Methodological Answer:

  • Utilize asymmetric synthesis techniques, such as chiral auxiliary-assisted alkylation or enantioselective catalysis, to enhance stereochemical control.
  • Monitor reaction progress via chiral HPLC or polarimetry to verify enantiomeric excess (e.g., ≥97% purity as reported in similar piperazine derivatives) .
  • Purify intermediates via recrystallization using solvents like ethanol/water mixtures, which have been effective for structurally related piperazine compounds .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks using DEPT and COSY experiments to confirm the methoxybenzyl and piperazine moieties. For example, the methoxy group typically resonates at δ ~3.8 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C₁₄H₁₈N₃O) with a mass error < 2 ppm.
  • X-ray Crystallography: Resolve the (R)-configuration using single-crystal analysis, as demonstrated for analogous piperazine derivatives .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies at 40°C/75% RH for 6 months, analyzing degradation products via LC-MS.
  • Store the compound in amber vials under inert gas (N₂/Ar) at –20°C, as recommended for nitrile-containing compounds to prevent hydrolysis .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in pharmacological studies?

Methodological Answer:

  • Synthesize analogs with modifications to the methoxybenzyl group (e.g., replacing OCH₃ with Cl or CF₃) and test binding affinity to target receptors (e.g., 5-HT or dopamine receptors).
  • Use molecular docking simulations to correlate steric/electronic effects with activity, referencing crystallographic data from related piperazine structures .

Q. How can environmental impact assessments be designed to evaluate this compound’s persistence in ecosystems?

Methodological Answer:

  • Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
  • Measure biodegradability via OECD 301F (manometric respirometry).
  • Assess bioaccumulation potential using log Kow (octanol-water partition coefficient) calculations .
    • Monitor abiotic transformations (e.g., photolysis in aqueous solutions) under simulated sunlight (λ = 290–800 nm) .

Q. How should researchers address discrepancies in biological activity data across replicate studies?

Methodological Answer:

  • Perform meta-analysis of raw data using statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Validate assay conditions (e.g., cell line passage number, solvent purity) and replicate experiments under randomized block designs to minimize batch effects .

Q. What in vivo experimental designs are appropriate for evaluating neuropharmacological effects?

Methodological Answer:

  • Use rodent models (e.g., forced swim test for antidepressant activity) with dose-ranging studies (e.g., 1–50 mg/kg, oral).
  • Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) and measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy .

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